Naphtho[2,3-d]isoxazol-3(2H)-one
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Overview
Description
Naphtho[2,3-d]isoxazol-3(2H)-one is a heterocyclic compound that features a fused ring system combining a naphthalene moiety with an isoxazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Naphtho[2,3-d]isoxazol-3(2H)-one typically involves the cyclization of ortho-alkynylamidoarylketones. One common method employs Ag(I)-acid-mediated oxazole-benzannulation. This reaction is carried out under mild conditions and provides a high yield of the desired product .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and the use of catalysts, to ensure efficient and cost-effective production.
Chemical Reactions Analysis
Types of Reactions: Naphtho[2,3-d]isoxazol-3(2H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the isoxazole ring, leading to the formation of new compounds.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of naphthoquinones, while substitution reactions can yield a variety of functionalized this compound derivatives .
Scientific Research Applications
Naphtho[2,3-d]isoxazol-3(2H)-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound has shown potential as an inhibitor of certain enzymes, making it a candidate for drug development.
Medicine: Research is ongoing to explore its potential as an anticancer and antimicrobial agent.
Industry: It is used in the development of organic dyes and pigments for various industrial applications.
Mechanism of Action
The mechanism of action of Naphtho[2,3-d]isoxazol-3(2H)-one involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit enzyme activity by binding to the active site, thereby blocking substrate access. The exact pathways and molecular targets can vary depending on the specific application and the derivatives of the compound being studied .
Comparison with Similar Compounds
Naphtho[2,3-d]oxazole: Similar in structure but contains an oxygen atom in place of the nitrogen in the isoxazole ring.
Naphtho[2,3-d]imidazole: Contains an imidazole ring instead of an isoxazole ring.
Naphtho[2,3-d]thiazole: Features a sulfur atom in the ring structure.
Uniqueness: Naphtho[2,3-d]isoxazol-3(2H)-one is unique due to its specific ring structure, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications, particularly in medicinal chemistry and materials science .
Properties
Molecular Formula |
C11H7NO2 |
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Molecular Weight |
185.18 g/mol |
IUPAC Name |
benzo[f][1,2]benzoxazol-3-one |
InChI |
InChI=1S/C11H7NO2/c13-11-9-5-7-3-1-2-4-8(7)6-10(9)14-12-11/h1-6H,(H,12,13) |
InChI Key |
DPIGZCIBDUBRBC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C=C3C(=CC2=C1)C(=O)NO3 |
Origin of Product |
United States |
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